An In-depth Technical Guide to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0)
An In-depth Technical Guide to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, outlines a representative synthetic pathway, and discusses its significant role in the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. Additionally, this guide covers available safety and handling information and touches upon the broader context of nicotinamide derivatives in biochemical research. While detailed mechanistic, analytical, and toxicological studies on this specific compound are not extensively available in the public domain, this guide consolidates the existing knowledge to serve as a valuable resource for professionals in the field.
Introduction
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS: 133627-46-0) is a nicotinamide derivative of significant interest in synthetic organic chemistry and pharmaceutical development. Its primary recognition comes from its role as a crucial intermediate in the synthesis of Nevirapine, a widely used anti-HIV drug.[1][2][3] The molecule's structure, featuring two chlorinated pyridine rings linked by an amide bond, makes it a versatile building block for more complex heterocyclic compounds.[4] Beyond its application in antiviral drug synthesis, it also serves as an intermediate in the agrochemical industry and is utilized in biochemical research for exploring enzyme inhibition and receptor interactions.[4]
This guide aims to provide a detailed technical resource for researchers and drug development professionals by consolidating the available information on its synthesis, properties, and applications.
Physicochemical Properties
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is typically a solid, with its appearance described as a white to pale yellow or orange-to-green powder or crystal.[4][5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 133627-46-0 | [4] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [4] |
| Molecular Weight | 282.12 g/mol | [4] |
| Melting Point | 189-197 °C | [4][6] |
| Density | 1.44 g/cm³ | [4] |
| Appearance | White to orange to green powder to crystal | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [1] |
| Purity | ≥ 98% (GC) | [4] |
| Storage | Store at room temperature, under an inert atmosphere. | [1] |
Synthesis and Chemical Workflow
The synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is primarily documented in the context of Nevirapine production. The key reaction involves the acylation of 3-amino-2-chloro-4-methylpyridine with 2-chloronicotinoyl chloride.[7]
Representative Synthetic Protocol
The following protocol is a representative procedure derived from patent literature for the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide.[7][8]
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride
-
3-Amino-2-chloro-4-methylpyridine
-
An inert organic solvent (e.g., toluene, ethyl acetate)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethanol, ethyl acetate)
Step 1: Preparation of 2-Chloronicotinoyl chloride
-
To a stirred suspension of 2-chloronicotinic acid in an inert solvent such as toluene, add thionyl chloride.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC or other suitable methods).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chloronicotinoyl chloride.
Step 2: Acylation of 3-Amino-2-chloro-4-methylpyridine
-
Dissolve 3-amino-2-chloro-4-methylpyridine in an inert solvent like ethyl acetate.
-
Add a base, such as potassium carbonate, to the solution.
-
To this stirred mixture, add the previously prepared 2-chloronicotinoyl chloride in the same solvent.
-
The reaction is typically carried out at an elevated temperature (e.g., 75-80 °C) for several hours.[9]
-
Monitor the reaction for the consumption of the starting materials.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification of the crude 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[10][11]
Applications in Research and Development
Key Intermediate in Nevirapine Synthesis
The most prominent application of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is as a direct precursor to Nevirapine.[8][12] The subsequent step in the synthesis involves the reaction of this intermediate with cyclopropylamine, followed by an intramolecular cyclization to form the core structure of Nevirapine.[7]
Experimental Protocol: Synthesis of Nevirapine Intermediate
The following is a generalized protocol based on patent literature for the reaction of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide with cyclopropylamine.[12]
-
Charge a reaction vessel with 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, cyclopropylamine, and a suitable organic solvent (e.g., o-xylene).
-
Add a suitable reagent, such as an alkali metal carbonate (e.g., potassium carbonate).
-
Heat the reaction mixture to a temperature range of 135-145 °C and maintain for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and proceed with the isolation and purification of the resulting N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, which is then cyclized to Nevirapine.
Agrochemical Synthesis
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is also utilized as an intermediate in the formulation of agrochemicals.[4] Nicotinamide derivatives, in general, are known to be effective scaffolds for fungicides and herbicides.[6][13][14] The specific agrochemical products derived from this compound are not extensively detailed in publicly available literature, but its structural motifs are common in various pesticidal molecules.
Biochemical Research
As a nicotinamide derivative, this compound is of interest in biochemical research, particularly in the study of enzyme inhibition and receptor interactions.[4] Nicotinamide itself is a crucial component of the coenzyme NAD+ and is involved in numerous cellular processes.[7][15] While specific biological targets for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide have not been identified, its structural similarity to other biologically active nicotinamides suggests its potential as a starting point for the development of novel enzyme inhibitors.[16][17]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. While a complete set of publicly available spectral data for this specific compound is limited, the following techniques are standard for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two pyridine rings and a singlet for the methyl group. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine rings.
-
¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the pyridine rings.[9][18][19][20]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (282.12 g/mol ). The isotopic pattern due to the presence of two chlorine atoms would be a key diagnostic feature, with characteristic [M+2] and [M+4] peaks.[21][22][23][24][25]
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance.
Safety and Handling
Based on available information, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide should be handled with care in a laboratory setting.
GHS Hazard Statements: [26]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [12][27][28]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area or with a fume hood.
Toxicological Data: Specific toxicological data, such as LD50 values, for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide are not readily available in the public domain.[29][30] For nicotinamide, the acute oral toxicity is low, but it can be an eye irritant.[2][31] Given the presence of two chlorine atoms in the target compound, it should be handled with greater caution than nicotinamide itself. In case of exposure, seek immediate medical attention.
Conclusion
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is a valuable chemical intermediate with a well-established role in the synthesis of the antiretroviral drug Nevirapine. Its chemical properties and reactivity make it a versatile building block for the creation of complex heterocyclic molecules for both pharmaceutical and agrochemical applications. While there is a need for more comprehensive public data on its biological mechanism of action, detailed analytical characterization, and specific toxicological profile, this guide provides a solid foundation of the current knowledge for researchers and professionals working with this compound.
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